molecular formula C22H26N2O4S B3934025 Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3934025
M. Wt: 414.5 g/mol
InChI Key: SQARUAODWGAQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a butoxyphenyl group, and a carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 3-butoxybenzoyl chloride to form an amide intermediate. This intermediate is then reacted with propyl chloroformate and thiourea to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates or thioureas.

Scientific Research Applications

Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The butoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar structure but with a morpholinopropyl group instead of a butoxyphenyl group.

    Methyl 4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoate: Similar structure but with a methylphenyl group instead of a butoxyphenyl group.

Uniqueness

Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The butoxyphenyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

propyl 4-[(3-butoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-3-5-14-27-19-8-6-7-17(15-19)20(25)24-22(29)23-18-11-9-16(10-12-18)21(26)28-13-4-2/h6-12,15H,3-5,13-14H2,1-2H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQARUAODWGAQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.